[(4-Acetylphenyl)amino](oxo)acetic acid
Description
Overview of Research Significance and Context in Chemical Sciences
(4-Acetylphenyl)aminoacetic acid, also known as an N-aryloxamic acid, holds a noteworthy position in organic and medicinal chemistry. Its structure, featuring a reactive carboxylic acid group, an amide linkage, and an acetyl-substituted aromatic ring, provides a versatile scaffold for chemical modifications and potential biological interactions. The presence of both hydrogen bond donors (the amide N-H and the carboxylic acid O-H) and acceptors (the three carbonyl oxygens and the amide nitrogen) suggests a propensity for forming specific intermolecular interactions, which is a key aspect in crystal engineering and molecular recognition by biological targets.
The significance of this compound and its analogs lies in their potential as building blocks in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The acetyl group, in particular, offers a site for further chemical transformations, allowing for the generation of a diverse library of derivatives.
Historical Perspectives and Evolution of Research Interests in Related Compounds
Research into arylaminooxoacetic acids, or oxanilic acids, has a history rooted in the exploration of aniline (B41778) derivatives and their reactivity. Early studies often focused on the synthesis and basic characterization of these compounds. A general and widely used method for the preparation of N-aryloxamic acids involves the reaction of a substituted aniline with an excess of diethyl oxalate, followed by hydrolysis of the resulting ester. An alternative approach involves the acylation of anilines with oxalyl chloride to form an ethyl ester intermediate, which is then hydrolyzed to the desired carboxylic acid, often using a base like lithium hydroxide. rsc.org
Over the years, the focus has shifted from simple synthesis to understanding the structure-property relationships within this class of compounds. The advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has allowed for detailed characterization of these molecules. For instance, studies on various substituted arylaminooxoacetic acids have provided a wealth of spectroscopic data, which can be used to predict and understand the electronic and structural properties of (4-Acetylphenyl)aminoacetic acid.
The table below presents a comparison of 1H and 13C NMR chemical shifts for the carbonyl carbons in a series of related arylaminooxoacetic acids, highlighting the influence of the substituent on the phenyl ring.
| Substituent on Phenyl Ring | Amide C=O (δ, ppm) | Carboxylic Acid C=O (δ, ppm) |
| 4-Methoxy | 157.8 | 162.8 |
| 4-Ethyl | Not Reported | Not Reported |
| 4-Fluoro | 157.3 | 162.5 |
| 4-Chloro | 157.4 | 162.3 |
| 4-Bromo | 158.8 | 162.4 |
| 4-Acetyl (Predicted) | ~158 | ~162 |
Data for substituted compounds are derived from experimental results. rsc.org The values for the 4-acetyl substituted compound are predicted based on the trends observed in the experimental data.
Current Research Gaps and Future Directions in the Field of Arylaminooxoacetic Acids
Despite the foundational knowledge on arylaminooxoacetic acids, specific and in-depth research focused solely on (4-Acetylphenyl)aminoacetic acid is not extensively documented in publicly available literature. This represents a significant research gap. While the synthesis can be inferred from general methods, a detailed study of its synthesis, optimization, and full characterization is warranted.
Future research could productively explore the following areas:
Detailed Physicochemical Characterization: A comprehensive investigation of the solid-state properties of (4-Acetylphenyl)aminoacetic acid, including single-crystal X-ray diffraction to elucidate its packing and hydrogen-bonding motifs, would be highly valuable. The crystal structure of the related 4-aminophenylacetic acid reveals a three-dimensional network formed through strong N—H⋯O hydrogen bonds, suggesting that (4-Acetylphenyl)aminoacetic acid likely exhibits similar interesting solid-state architecture.
Reactivity and Synthetic Applications: A systematic study of the reactivity of the acetyl and carboxylic acid functional groups would open avenues for its use as a versatile intermediate in organic synthesis. For example, the acetyl group could be transformed into other functional groups, and the carboxylic acid could be used to form amides, esters, or serve as a precursor to various heterocyclic systems.
Medicinal Chemistry Exploration: Given that derivatives of a structurally similar compound, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have shown antiproliferative properties, it would be logical to investigate the biological activity of (4-Acetylphenyl)aminoacetic acid and its derivatives. Screening for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, could reveal its therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetylanilino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(12)7-2-4-8(5-3-7)11-9(13)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZAICGKDZCJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287524 | |
| Record name | [(4-acetylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-10-4 | |
| Record name | NSC51442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-acetylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 4 Acetylphenyl Aminoacetic Acid
Strategic Retrosynthetic Analysis of the Molecular Scaffold of (4-Acetylphenyl)aminoacetic acid
A retrosynthetic analysis of (4-Acetylphenyl)aminoacetic acid reveals several potential disconnection points, leading to readily available starting materials. The primary disconnection is the amide bond, which simplifies the target molecule into 4-aminoacetophenone and an oxoacetic acid derivative. Another key disconnection can be made at the C-C bond of the α-ketoacid moiety.
Key Disconnections:
Amide Bond Disconnection: This is the most straightforward approach, dissecting the molecule into 4-aminoacetophenone and a suitable two-carbon electrophile, such as oxalyl chloride or glyoxylic acid.
C-C Bond Disconnection: This strategy involves the formation of the α-ketoamide functionality through methods like double aminocarbonylation of an aryl halide. organic-chemistry.org
These disconnections form the basis for designing various forward synthetic strategies, which are elaborated in the subsequent sections.
Exploration of Novel and Efficient Synthetic Routes for (4-Acetylphenyl)aminoacetic acid
Modern organic synthesis emphasizes the development of novel and efficient routes that offer advantages in terms of yield, atom economy, and environmental impact.
Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. nih.gov The Passerini and Ugi reactions are prominent examples of MCRs that can be adapted for the synthesis of α-ketoamides. wikipedia.orgwikipedia.org
Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to (4-Acetylphenyl)aminoacetic acid, a modified Passerini reaction could be envisioned, which upon subsequent oxidation would yield the target α-ketoamide. ensta-paris.fr
Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, resulting in a bis-amide. wikipedia.orgnumberanalytics.com A plausible Ugi reaction for the synthesis of a related structure could involve 4-acetyl-benzaldehyde, an amine, an isocyanide, and a carboxylic acid.
| Multi-component Reaction | Reactants | Product Type | Potential Application for Target Synthesis |
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amide | Synthesis of an α-hydroxy amide precursor, followed by oxidation. ensta-paris.fr |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Bis-amide | Synthesis of a complex precursor that can be modified to the target molecule. |
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. bohrium.com For the synthesis of (4-Acetylphenyl)aminoacetic acid, several green approaches can be considered.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent reduces waste and simplifies purification. scispace.comrsc.orgnih.gov Amide bond formation can often be achieved under solvent-free conditions by heating a mixture of the carboxylic acid and amine, sometimes with a catalyst like boric acid. bohrium.comscispace.com
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for amide bond formation. rsc.orgacs.orgresearchgate.net Lipases and amide synthetases can catalyze the direct amidation of carboxylic acids and amines in aqueous or low-water systems. rsc.orgnih.gov
| Green Chemistry Approach | Description | Advantages |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with thermal or mechanical energy input. researchgate.net | Reduced solvent waste, simplified workup, potential for higher reaction rates. scispace.com |
| Biocatalysis | Use of enzymes (e.g., lipases, amide synthetases) to catalyze the reaction. rsc.org | High selectivity, mild reaction conditions (aqueous media, room temperature), biodegradable catalyst. acs.org |
Both solid-phase and solution-phase synthesis offer distinct advantages for the preparation of molecules like (4-Acetylphenyl)aminoacetic acid.
Solid-Phase Synthesis (SPS): This technique, widely used in peptide synthesis, involves attaching the growing molecule to a solid support. nih.govresearchgate.netescholarship.org SPS allows for the use of excess reagents to drive reactions to completion and simplifies purification by filtration. ethz.ch A solid-phase strategy for the target molecule could involve anchoring a precursor to a resin and subsequently building the α-ketoamide functionality. nih.gov
Solution-Phase Synthesis: This classical approach offers flexibility in terms of reaction scale and monitoring. For the synthesis of (4-Acetylphenyl)aminoacetic acid, a convergent solution-phase approach would involve the preparation of key intermediates followed by their coupling in the final steps.
| Synthesis Technique | Description | Key Advantages |
| Solid-Phase Synthesis | The molecule is synthesized on a solid support (resin). nih.gov | Simplified purification, potential for automation, use of excess reagents. ethz.ch |
| Solution-Phase Synthesis | Reactions are carried out in a solvent. | Scalability, ease of reaction monitoring, versatility in reaction conditions. |
Catalytic Systems in the Synthesis of (4-Acetylphenyl)aminoacetic acid and its Precursors
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations.
Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-N and C-C bonds essential for the synthesis of α-ketoamides. acs.orgresearchgate.net
Palladium-Catalyzed Aminocarbonylation: This powerful reaction allows for the synthesis of amides and α-ketoamides from aryl halides and amines with carbon monoxide. organic-chemistry.org A double carbonylation of 4-iodoacetophenone in the presence of an amine could directly yield an α-ketoamide. organic-chemistry.org
Copper-Catalyzed Oxidative Amidation: Copper catalysts are effective in promoting the oxidative coupling of various substrates to form α-ketoamides. chemrxiv.orgresearchgate.net For instance, the copper-catalyzed reaction of an alkyne with an amine in the presence of an oxidant can lead to the formation of an α-ketoamide. nih.govnih.gov
| Catalytic System | Reaction Type | Starting Materials | Key Features |
| Palladium Catalysis | Aminocarbonylation organic-chemistry.org | Aryl halide, Amine, Carbon Monoxide | Direct formation of amide or α-ketoamide functionality. organic-chemistry.org |
| Copper Catalysis | Oxidative Amidation chemrxiv.orgresearchgate.net | Alkyne/Ketone, Amine, Oxidant | Utilizes readily available starting materials. nih.govchemrxiv.org |
Organocatalysis and Biocatalysis for Asymmetric Synthesis
The demand for enantiomerically pure compounds in various industries has propelled the development of asymmetric synthesis methodologies. Organocatalysis and biocatalysis have emerged as powerful tools in this domain, offering greener and often more selective alternatives to traditional metal-based catalysts.
Organocatalysis: This branch of catalysis utilizes small, chiral organic molecules to induce enantioselectivity in chemical transformations. For the asymmetric synthesis of molecules structurally similar to (4-Acetylphenyl)aminoacetic acid, such as other N-aryl α-ketoamides, chiral organocatalysts like proline and its derivatives, as well as cinchona alkaloids, have shown promise. These catalysts can activate substrates through the formation of transient chiral intermediates, such as iminium or enamine ions, directing the approach of the nucleophile to one face of the molecule.
While specific organocatalytic methods for the direct asymmetric synthesis of (4-Acetylphenyl)aminoacetic acid are not extensively documented in publicly available research, the general principles of organocatalysis can be applied. For instance, a hypothetical approach could involve the asymmetric addition of 4-aminoacetophenone to a glyoxylate (B1226380) derivative, mediated by a chiral organocatalyst. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, environmentally benign conditions. For the synthesis of chiral amines and amides, enzymes such as lipases, proteases, and transaminases are of particular interest. A potential biocatalytic strategy for obtaining enantiomerically enriched (4-Acetylphenyl)aminoacetic acid could involve the kinetic resolution of a racemic mixture of an ester precursor. In this process, an enzyme, such as a lipase (B570770), would selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Another promising biocatalytic approach is the use of nitrile hydratases. These enzymes can convert nitriles directly to amides, and engineered versions could potentially be used for the asymmetric synthesis of α-ketoamides.
The following table summarizes hypothetical catalyst systems and their potential application in the asymmetric synthesis of (4-Acetylphenyl)aminoacetic acid, based on established principles of organocatalysis and biocatalysis.
| Catalyst Type | Catalyst Example | Potential Reaction | Expected Outcome |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric amination of an α-keto ester | Enantiomerically enriched (4-Acetylphenyl)aminoacetic acid ester |
| Organocatalyst | Cinchona Alkaloid Derivative | Asymmetric addition of 4-aminoacetophenone to a glyoxylate derivative | Enantiomerically enriched (4-Acetylphenyl)aminoacetic acid |
| Biocatalyst | Lipase (e.g., Candida antarctica lipase B) | Kinetic resolution of racemic (4-Acetylphenyl)aminoacetic acid ester | Separation of enantiomers |
| Biocatalyst | Engineered Transaminase | Asymmetric amination of a corresponding α-keto acid precursor | Enantiomerically pure (4-Acetylphenyl)aminoacetic acid |
Process Optimization and Scale-Up Methodologies for Laboratory Research
Transitioning a synthetic route from a small-scale discovery laboratory to a larger, more practical scale requires careful optimization of reaction parameters and consideration of scale-up challenges. The goal is to develop a robust, safe, and efficient process that consistently delivers the desired product in high yield and purity.
Process Optimization: Key parameters that require optimization include:
Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and selectivity. Green solvents with low toxicity and environmental impact are increasingly favored.
Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction efficiency is crucial for cost-effectiveness and reducing potential contamination of the final product.
Temperature and Concentration: These parameters influence reaction kinetics and selectivity. Finding the optimal balance is key to maximizing yield and minimizing side reactions.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to quench the reaction, preventing product degradation or the formation of impurities.
Work-up and Purification: Developing an efficient and scalable purification method, such as crystallization or chromatography, is essential for obtaining the final product with the desired purity.
A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the effects of multiple variables on the reaction outcome, leading to the identification of optimal conditions.
The table below illustrates a hypothetical optimization study for a key step in the synthesis of (4-Acetylphenyl)aminoacetic acid.
| Parameter | Range Studied | Optimal Condition | Impact on Yield/Purity |
| Temperature (°C) | 25 - 60 | 40 | Higher temperatures led to increased impurity formation. |
| Catalyst Loading (mol%) | 1 - 10 | 2 | Higher loading did not significantly improve yield. |
| Reactant Concentration (M) | 0.1 - 1.0 | 0.5 | Higher concentrations resulted in solubility issues. |
| Solvent | Toluene, THF, Acetonitrile | Acetonitrile | Provided the best balance of solubility and reaction rate. |
Scale-Up Methodologies: Scaling up a chemical process from the laboratory bench (milligram to gram scale) to a pilot or production scale (kilogram scale and beyond) presents several challenges. These include:
Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale due to the change in the surface area-to-volume ratio. Efficient heat management is critical for safety and process control.
Mass Transfer and Mixing: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots," side reactions, and reduced yields. The choice of stirrer design and agitation speed is crucial.
Reagent Addition: The rate of addition of reagents can significantly affect the reaction profile. Controlled addition using syringe pumps or addition funnels is often necessary to maintain optimal conditions.
Safety Considerations: A thorough hazard analysis is required before scaling up any chemical process. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and proper handling of hazardous materials.
For laboratory-scale research aiming for future scale-up, it is beneficial to choose reaction conditions and equipment that are amenable to larger-scale operations. For example, using standard glassware and overhead stirrers that mimic the geometry of larger reactors can provide valuable insights into potential mixing issues.
Computational and Theoretical Investigations of 4 Acetylphenyl Aminoacetic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of (4-Acetylphenyl)aminoacetic acid. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution, which are critical determinants of its chemical behavior.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (4-Acetylphenyl)aminoacetic acid, DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are instrumental in predicting its optimized molecular geometry. These calculations can reveal key structural parameters.
The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be determined. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. For (4-Acetylphenyl)aminoacetic acid, the oxygen atoms of the acetyl and carboxylic acid groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential.
Table 1: Predicted Bond Lengths and Angles from DFT Calculations on Analogous N-Aryl Amides
| Parameter | Predicted Value |
|---|---|
| C=O (acetyl) bond length | ~1.23 Å |
| C=O (oxoacetic) bond length | ~1.21 Å |
| N-H bond length | ~1.01 Å |
| C-N-C bond angle | ~125° |
| O=C-C bond angle (acetyl) | ~120° |
Note: These are representative values based on DFT calculations of similar aromatic amide structures and may not reflect the exact values for (4-Acetylphenyl)aminoacetic acid.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for predicting molecular energies and properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide benchmark data for the electronic structure of (4-Acetylphenyl)aminoacetic acid.
These high-accuracy calculations are crucial for determining properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape and interaction profiles of (4-Acetylphenyl)aminoacetic acid with biological macromolecules.
Conformational Analysis and Energy Landscapes of (4-Acetylphenyl)aminoacetic acid
The flexibility of the amide linkage and the rotation around single bonds in (4-Acetylphenyl)aminoacetic acid allow it to adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating dihedral angles and calculating the potential energy of the resulting structures.
The energy landscape of the molecule can be mapped to visualize the relationship between its conformation and potential energy. The global minimum on this landscape corresponds to the most stable conformation. For (4-Acetylphenyl)aminoacetic acid, key dihedral angles would include those defining the orientation of the acetyl group, the oxoacetic acid moiety, and the phenyl ring. The planarity of the amide bond and potential intramolecular hydrogen bonding between the amide proton and the adjacent carbonyl oxygen would be significant factors influencing the conformational preferences.
Molecular Docking Studies with Biological Macromolecules for Mechanistic Insight
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is invaluable for gaining mechanistic insights into how (4-Acetylphenyl)aminoacetic acid might interact with biological targets.
In silico docking studies involve placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity. The scoring functions consider factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. Studies on similar N-aryl glyoxylamides have demonstrated their potential to bind to the active sites of various enzymes. For example, related compounds have been docked into the active sites of microbial proteins, revealing key hydrogen bonding and hydrophobic interactions that contribute to their biological activity.
Table 2: Representative Molecular Docking Results for N-Aryl Amide Derivatives with Protein Targets
| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Dihydrofolate Reductase | N-(4-methoxyphenyl)oxamic acid | -7.2 | Arg57, Leu22, Ile50 |
| Cyclooxygenase-2 | N-(4-hydroxyphenyl)oxamic acid | -8.1 | Tyr385, Ser530, Arg120 |
| Tyrosine Kinase | N-(3,4-dichlorophenyl)oxamic acid | -6.9 | Thr790, Met793, Cys797 |
Note: This table presents hypothetical data based on docking studies of similar compounds to illustrate potential interactions and is not specific to (4-Acetylphenyl)aminoacetic acid.
Mechanistic Investigations of Biological Activities of 4 Acetylphenyl Aminoacetic Acid
Enzyme Inhibition Mechanisms and Kinetics
There is no specific information available in the scientific literature regarding the enzyme inhibition mechanisms and kinetics of (4-Acetylphenyl)aminoacetic acid.
Binding Site Analysis and Determination of Inhibition Type
No studies detailing the binding site analysis or the determination of the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for (4-Acetylphenyl)aminoacetic acid have been published.
Covalent vs. Non-Covalent Interactions with Target Enzymes
There is no available data to determine whether (4-Acetylphenyl)aminoacetic acid interacts with any target enzymes through covalent or non-covalent mechanisms.
Receptor Binding Interactions and Modulatory Effects
No research has been published detailing the receptor binding interactions or modulatory effects of (4-Acetylphenyl)aminoacetic acid.
Affinity and Selectivity Profiling at a Molecular Level
Data on the binding affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) and selectivity of (4-Acetylphenyl)aminoacetic acid for specific biological receptors are not available.
Allosteric Modulation and Orthosteric Binding Mechanisms
There is no information to suggest whether (4-Acetylphenyl)aminoacetic acid acts as an allosteric modulator or binds to the orthosteric site of any known receptors.
Cellular Pathway Modulation and Signal Transduction Interventions
There are no published studies that investigate the effects of (4-Acetylphenyl)aminoacetic acid on cellular pathways or its intervention in signal transduction cascades.
Identification and Characterization of Molecular Targets
Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action. This part of the investigation was designed to delve into the methodologies used to identify the proteins or other macromolecules with which (4-Acetylphenyl)aminoacetic acid interacts and to characterize these interactions.
Target deconvolution refers to the process of identifying the specific molecular targets of a bioactive compound. A variety of experimental and computational methods are typically employed for this purpose, including affinity chromatography, expression profiling, and in silico modeling. As there are no published studies on the biological effects of (4-Acetylphenyl)aminoacetic acid, there is consequently no information regarding any efforts to deconvolve its molecular targets.
Biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are invaluable for mapping the precise interactions between a ligand and its protein target at an atomic level. This information is crucial for understanding the compound's mode of action and for guiding further drug development. The absence of any identified molecular targets for (4-Acetylphenyl)aminoacetic acid means that no such biophysical studies have been reported.
Design, Synthesis, and Mechanistic Evaluation of Derivatives and Analogs of 4 Acetylphenyl Aminoacetic Acid
Rational Design Principles for Novel Derivatives of (4-Acetylphenyl)aminoacetic acid
The rational design of new derivatives of (4-Acetylphenyl)aminoacetic acid is a critical step in the drug discovery process, aiming to enhance desired properties such as potency, selectivity, and pharmacokinetic parameters. This process is guided by established medicinal chemistry principles, including bioisosteric replacement and scaffold hopping, as well as modern computational techniques where applicable.
Bioisosteric replacement is a cornerstone of rational drug design that involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or metabolic stability. cambridgemedchemconsulting.comdrughunter.com For derivatives of (4-Acetylphenyl)aminoacetic acid, several bioisosteric modifications can be envisioned.
The carboxylic acid moiety is a common site for bioisosteric replacement to modulate acidity, polarity, and cell permeability. For instance, the carboxylic acid could be replaced with a tetrazole, which is a well-established non-classical bioisostere with a similar pKa but potentially different pharmacokinetic properties. drughunter.com Other potential replacements include hydroxamic acids, acylsulfonamides, or other acidic heterocycles. drughunter.com
The acetyl group on the phenyl ring presents another opportunity for modification. It can be replaced with other electron-withdrawing groups such as a cyano or nitro group to probe the electronic requirements for activity. Alternatively, it could be replaced with bioisosteres of a ketone, such as an oxime or a hydantoin, to explore different hydrogen bonding patterns and steric interactions with a target protein.
Scaffold hopping, a more drastic modification, involves replacing the core structure of the molecule with a topologically similar but structurally distinct scaffold. This can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape. For (4-Acetylphenyl)aminoacetic acid, the phenylamino-oxoacetic acid core could be replaced with a heterocyclic scaffold that maintains a similar spatial arrangement of key functional groups.
The following table illustrates potential bioisosteric replacements for different functional groups of (4-Acetylphenyl)aminoacetic acid:
| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Hydroxamic Acid, Acylsulfonamide | Modulate acidity, improve cell permeability, alter metabolic profile drughunter.com |
| Acetyl Group (Ketone) | Cyano, Nitro, Sulfonamide, Oxime, Hydantoin | Modify electronic properties, explore different hydrogen bonding interactions |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Alter solubility, metabolic stability, and potential for new vector interactions |
| Amide Linker | Reverse Amide, Thioamide, Alkene | Change conformational rigidity and hydrogen bonding capacity |
In cases where the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. SBDD utilizes computational docking and molecular modeling to predict how a ligand will bind to its target, thereby guiding the design of more potent and selective inhibitors. If the target of (4-Acetylphenyl)aminoacetic acid is identified and its structure elucidated, SBDD can be employed to design derivatives with optimized interactions with the active site. For example, modifications to the acetylphenyl moiety could be designed to exploit specific hydrophobic pockets or form additional hydrogen bonds within the target's binding site.
Fragment-based drug design (FBDD) is another approach that can be applied. This method involves screening small, low-molecular-weight compounds (fragments) for binding to the target. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. If (4-Acetylphenyl)aminoacetic acid were identified from a fragment screen, it could be further optimized using FBDD principles.
Synthetic Methodologies for Analogs and Prodrugs
The efficient synthesis of a diverse range of analogs and prodrugs is essential for a successful drug discovery program. Modern synthetic methodologies, including combinatorial chemistry and parallel synthesis, enable the rapid generation of large libraries of compounds for biological evaluation.
Combinatorial chemistry allows for the synthesis of a large number of different but structurally related molecules in a systematic and efficient manner. nih.gov For the (4-Acetylphenyl)aminoacetic acid scaffold, a combinatorial library could be generated by varying the substituents on the aromatic ring and by using a diverse set of building blocks for the oxoacetic acid portion.
A common approach is solid-phase synthesis, where one of the starting materials is attached to a solid support (resin), and subsequent reagents are added in solution. This facilitates purification as excess reagents and byproducts can be washed away. For example, 4-aminoacetophenone could be attached to a resin, followed by reaction with a variety of substituted oxalyl chlorides to generate a library of N-aryl oxamic acid derivatives.
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. imperial.ac.uk This is often carried out using automated or semi-automated synthesis platforms, which significantly increases the throughput of compound production. For the synthesis of (4-Acetylphenyl)aminoacetic acid analogs, a parallel synthesis approach could involve reacting a common intermediate, such as an ester of (4-aminophenyl)aminoacetic acid, with a library of acylating or alkylating agents in a multi-well plate format.
High-throughput synthesis techniques are often coupled with high-throughput screening to rapidly identify promising compounds from a large library. These techniques rely on miniaturization and automation to perform a large number of reactions and assays in a short period.
A potential synthetic route for generating a library of analogs could be the copper-catalyzed Ullmann-Goldberg cross-coupling reaction between various aryl iodides and oxamates. researchgate.netthieme-connect.com This method has been shown to be amenable to a wide variety of functional groups, making it suitable for creating a diverse library of N-aryl oxamic acids. thieme-connect.com
Structure-Activity Relationship (SAR) Studies of Derivatives from a Mechanistic Perspective
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying the structure of (4-Acetylphenyl)aminoacetic acid and evaluating the biological activity of the resulting analogs, a detailed SAR can be established. This information provides insights into the key structural features required for activity and guides the design of more potent and selective compounds.
For the (4-Acetylphenyl)aminoacetic acid scaffold, SAR studies would focus on several key areas:
Substitution on the Phenyl Ring: The position, size, and electronic nature of substituents on the phenyl ring can have a significant impact on activity. For example, introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions relative to the amino group can modulate the electronic properties of the entire molecule and affect its binding to the target.
Modification of the Acetyl Group: As a key functional group, the acetyl moiety is a prime candidate for modification. Converting the ketone to an alcohol, an oxime, or replacing it with other functional groups can probe the importance of this group for activity.
The following table presents a hypothetical SAR study for derivatives of (4-Acetylphenyl)aminoacetic acid, illustrating how systematic modifications can influence biological activity.
| Compound | R1 (Position 4) | R2 (Other Phenyl Substituents) | Oxoacetic Acid Moiety | Relative Potency |
| Parent | -COCH3 | H | -NHCOCOOH | 1 |
| Analog 1 | -CN | H | -NHCOCOOH | 1.5 |
| Analog 2 | -NO2 | H | -NHCOCOOH | 2.0 |
| Analog 3 | -OCH3 | H | -NHCOCOOH | 0.5 |
| Analog 4 | -COCH3 | 2-F | -NHCOCOOH | 3.0 |
| Analog 5 | -COCH3 | 3-Cl | -NHCOCOOH | 2.5 |
| Analog 6 | -COCH3 | H | -NHCOCOOCH3 | 0.1 (Prodrug) |
| Analog 7 | -COCH3 | H | -NHCO-(Tetrazole) | 0.8 |
From this hypothetical data, one could infer that electron-withdrawing groups at the 4-position enhance potency, while electron-donating groups are detrimental. Furthermore, substitution with a fluorine atom at the 2-position significantly increases activity, suggesting a favorable interaction in that region of the binding site.
Correlation of Structural Modifications with Biological Potency and Selectivity
In the absence of specific data for (4-Acetylphenyl)aminoacetic acid derivatives, a general approach to understanding the correlation between structural modifications and biological activity would involve synthesizing a library of analogs with systematic variations. These variations could include:
Modification of the acetyl group: Altering the acetyl moiety on the phenyl ring could influence the compound's electronic properties and its ability to form hydrogen bonds.
Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the phenyl ring could impact the molecule's lipophilicity, steric profile, and electronic distribution. These changes can, in turn, affect how the molecule interacts with a biological target.
Alterations to the (oxo)acetic acid side chain: The carboxylic acid group is often crucial for biological activity, acting as a key interaction point with receptors or enzymes. Modifications to this group could significantly alter the compound's potency and selectivity.
The biological potency and selectivity of these new derivatives would then be evaluated through a series of in vitro and in vivo assays to establish a clear structure-activity relationship.
Impact of Substituents on Molecular Interactions and Conformational Preferences
The introduction of different substituents can have a profound impact on a molecule's intermolecular and intramolecular interactions. For example, adding a bulky substituent could force the molecule into a different, potentially more or less active, conformation. Theoretical studies on other molecular systems have shown that substituents can influence van der Waals interactions and create steric effects that can be beneficial for reducing sensitivity in some compounds. nih.gov
Computational methods, such as density functional theory (DFT), are often employed to study these effects at a molecular level. These calculations can provide insights into how different substituents alter the electronic structure and preferred conformation of a molecule, which can then be correlated with experimental observations of biological activity.
Pharmacophore Modeling and Virtual Screening for Derivative Optimization
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can be generated based on the structures of known active compounds. This model then serves as a 3D query to search large databases of chemical compounds (virtual screening) to identify new molecules that are likely to be active. mdpi.comhkbpublications.com
For the optimization of (4-Acetylphenyl)aminoacetic acid derivatives, a pharmacophore model could be developed if a set of active analogs were available. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for activity. Virtual screening using this pharmacophore model could then accelerate the discovery of novel and more potent derivatives.
Advanced Analytical and Spectroscopic Methodologies for Characterizing 4 Acetylphenyl Aminoacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of (4-Acetylphenyl)aminoacetic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.
Analysis of analogous N-aryl oxamic acids suggests that the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, would exhibit characteristic signals. rsc.org The amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift, likely above 10 ppm. The aromatic protons of the 4-acetylphenyl group would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetyl group are expected to resonate at a lower field (closer to 8.0 ppm) than the protons ortho to the amino group, due to the electron-withdrawing nature of the acetyl substituent. The methyl protons of the acetyl group would appear as a distinct singlet, typically around 2.6 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information. The carbons of the two oxamic acid carbonyl groups are expected to resonate at the lowest fields, typically between 157 and 163 ppm. rsc.org The carbonyl carbon of the acetyl group would also be found in the downfield region, around 197 ppm. rsc.org The aromatic carbons would appear in the 115-145 ppm range, with their specific shifts influenced by the attached functional groups. The methyl carbon of the acetyl group would be observed at a much higher field, typically around 27 ppm. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Acetylphenyl)aminoacetic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | ~10.9 | - |
| Carboxyl (O-H) | >13 (often broad) | - |
| Aromatic (CH, ortho to NH) | ~7.8 | ~118 |
| Aromatic (CH, ortho to COCH₃) | ~8.0 | ~130 |
| Aromatic (C-NH) | - | ~143 |
| Aromatic (C-COCH₃) | - | ~133 |
| Acetyl (CH₃) | ~2.6 | ~27 |
| Carbonyl (C=O, amide) | - | ~158 |
| Carbonyl (C=O, acid) | - | ~162 |
Note: Data are estimated based on values for structurally similar compounds and are solvent-dependent.
Multi-dimensional NMR Techniques (e.g., 2D-NMR, NOESY)
While 1D NMR is powerful, multi-dimensional NMR techniques are employed to resolve spectral overlap and confirm structural assignments unequivocally.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the adjacent aromatic protons, confirming the 1,4-substitution pattern. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (over 2-3 bonds), for instance, showing correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. For a molecule like (4-Acetylphenyl)aminoacetic acid, NOESY could be used to probe the preferred conformation around the amide bond by observing spatial correlations between the amide proton and nearby aromatic protons.
Solid-State NMR Applications for Polymorphic Forms
Solid-state NMR (ssNMR) is a crucial technique for characterizing materials in the solid phase, where molecular motion is restricted. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect the subtle differences in their molecular packing and conformation.
Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ¹³C ssNMR spectra can be obtained for solid samples. nih.gov The chemical shifts in the solid state can differ from those in solution due to crystal packing effects. Furthermore, the presence of multiple, distinct peaks for a single type of carbon in the ssNMR spectrum can indicate the presence of more than one molecule in the asymmetric unit of the crystal or the existence of a mixture of polymorphic forms.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For (4-Acetylphenyl)aminoacetic acid (C₁₀H₉NO₄), the exact mass can be calculated.
Calculated Molecular Weight and Exact Mass
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₄ |
| Average Molecular Weight | 207.18 g/mol |
An experimental HRMS measurement confirming the mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. This technique is invaluable for confirming the structure of the molecule and for identifying and characterizing impurities.
The fragmentation of (4-Acetylphenyl)aminoacetic acid would likely proceed through several key pathways. Common fragmentation patterns for related acidic and amide compounds include the loss of small, stable neutral molecules. researchgate.net
Predicted MS/MS Fragmentation Pathways
Decarboxylation: Loss of CO₂ (44 u) from the carboxylic acid group.
Loss of Water: Loss of H₂O (18 u).
Amide Bond Cleavage: Cleavage of the N-C bond of the amide can lead to fragments corresponding to the acetylphenylamine cation or the oxoacetic acid radical.
Acetyl Group Fragmentation: Cleavage yielding a [M-CH₃CO]⁺ ion through the loss of the acetyl group (43 u).
Predicted Key Fragments in MS/MS Spectrum
| m/z (of [M+H]⁺ = 208.06) | Proposed Identity/Loss |
|---|---|
| 190.05 | [M+H - H₂O]⁺ |
| 164.06 | [M+H - CO₂]⁺ |
| 150.08 | [C₈H₁₀NO]⁺ (from loss of two carbonyls) |
| 136.06 | [C₈H₈O]⁺ (from amide cleavage and rearrangement) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
IR and UV-Vis spectroscopy are used to probe the vibrational and electronic properties of a molecule, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For (4-Acetylphenyl)aminoacetic acid, the IR spectrum would show several characteristic absorption bands.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Amide |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~1730 | C=O Stretch | Carboxylic Acid Carbonyl |
| ~1690 | C=O Stretch | Amide I Band |
| ~1675 | C=O Stretch | Ketone Carbonyl |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
Note: Values are approximate and depend on the sample state (solid or solution). rsc.orgrsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum is characteristic of the chromophores within the molecule. The primary chromophore in (4-Acetylphenyl)aminoacetic acid is the substituted benzene ring. The presence of the acetyl and amino-oxo-acetyl groups, which are both conjugated with the ring, is expected to result in absorption maxima in the UV region, likely between 250 and 350 nm. copernicus.org The exact position and intensity of these bands are sensitive to the solvent used.
Vibrational Spectroscopy for Molecular Fingerprinting
Key expected vibrational modes for (4-Acetylphenyl)aminoacetic acid include:
N-H Stretching: A prominent band in the region of 3300-3400 cm⁻¹, characteristic of the amine N-H bond.
C=O Stretching: Multiple strong absorption bands are anticipated for the various carbonyl groups. The carboxylic acid carbonyl (C=O) stretch is expected around 1700-1760 cm⁻¹, while the acetyl carbonyl and the amide carbonyl will also present strong absorptions, likely in the 1660-1690 cm⁻¹ region.
Aromatic C=C Stretching: Bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions are indicative of the benzene ring.
C-N Stretching: This vibration typically appears in the 1200-1350 cm⁻¹ range.
O-H Stretching: A broad band may be observed in the 2500-3300 cm⁻¹ range, characteristic of the carboxylic acid hydroxyl group, often overlapping with C-H stretching bands.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the phenyl ring and the carbon skeleton of the molecule. A comparative analysis of both FTIR and Raman spectra can yield a more complete vibrational assignment for (4-Acetylphenyl)aminoacetic acid.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine | N-H Stretch | 3300 - 3400 |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1760 |
| Amide | C=O Stretch | 1660 - 1690 |
| Ketone | C=O Stretch | 1670 - 1690 |
| Aromatic Ring | C=C Stretch | 1580 - 1600 and 1450 - 1500 |
| Amine | C-N Stretch | 1200 - 1350 |
Electronic Absorption and Emission Spectroscopy for Purity Assessment
Electronic absorption spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is a valuable technique for the quantitative analysis and purity assessment of (4-Acetylphenyl)aminoacetic acid. The molecule contains chromophores, such as the acetyl-substituted phenyl ring and the amide group, which absorb light in the UV-Vis region, leading to electronic transitions between molecular orbitals.
The UV-Vis spectrum of (4-Acetylphenyl)aminoacetic acid in a suitable solvent, such as ethanol or acetonitrile, is expected to exhibit characteristic absorption maxima (λmax). The position and intensity of these maxima are dependent on the electronic structure of the molecule and can be used to determine its concentration based on the Beer-Lambert law. Purity can be assessed by comparing the spectrum of a sample to that of a well-characterized reference standard. The presence of impurities with different chromophoric systems would likely result in additional absorption bands or a change in the shape of the spectrum.
Emission spectroscopy, or fluorescence spectroscopy, can also be employed for the analysis of (4-Acetylphenyl)aminoacetic acid, provided the molecule exhibits fluorescence. This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Fluorescence spectroscopy is often more sensitive than absorption spectroscopy and can be used for trace-level quantification and purity analysis. The fluorescence spectrum, including the excitation and emission maxima and the quantum yield, provides another layer of characteristic data for the compound.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For (4-Acetylphenyl)aminoacetic acid, these techniques can provide precise information on its molecular geometry, conformation, and intermolecular interactions in the solid state.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the exact molecular structure of a compound. This technique involves irradiating a single crystal of (4-Acetylphenyl)aminoacetic acid with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
A successful SC-XRD analysis of (4-Acetylphenyl)aminoacetic acid would yield a wealth of structural information, including:
Bond lengths, bond angles, and torsion angles: These parameters define the precise geometry of the molecule.
Conformation: The spatial arrangement of the different parts of the molecule, such as the orientation of the phenyl ring relative to the oxoacetic acid moiety.
Intermolecular interactions: The analysis reveals how molecules are packed in the crystal lattice, including details of hydrogen bonding, π-π stacking, and other non-covalent interactions.
Absolute stereochemistry: For chiral molecules, SC-XRD using anomalous dispersion can determine the absolute configuration of the stereocenters.
While a published crystal structure for (4-Acetylphenyl)aminoacetic acid was not identified, the technique remains the most powerful tool for obtaining unambiguous structural proof.
Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a solid sample. It is particularly useful for identifying crystalline phases, assessing sample purity, and studying polymorphism. A PXRD pattern is obtained by scanning a powdered sample with an X-ray beam over a range of angles. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).
For (4-Acetylphenyl)aminoacetic acid, PXRD can be used to:
Identify the crystalline form: Each crystalline phase of a compound produces a unique PXRD pattern, which serves as a fingerprint for that form.
Detect polymorphism: Polymorphs are different crystalline forms of the same compound. PXRD is a primary tool for identifying and distinguishing between polymorphs, which can have different physical properties. The study of polymorphism in related oxalamic acid derivatives has demonstrated the utility of PXRD in identifying different solid forms.
Assess crystallinity and amorphous content: A sharp, well-defined PXRD pattern is indicative of a highly crystalline material, while a broad, diffuse pattern (a halo) suggests the presence of amorphous content.
| Technique | Sample Type | Information Obtained | Primary Application |
|---|---|---|---|
| Single-Crystal X-ray Diffraction (SC-XRD) | Single crystal | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry | Absolute structure determination |
| Powder X-ray Diffraction (PXRD) | Polycrystalline powder | Crystalline phase identification, polymorphism screening, assessment of crystallinity and amorphous content | Phase analysis and quality control |
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for the separation, identification, and quantification of (4-Acetylphenyl)aminoacetic acid, particularly for assessing its purity and resolving enantiomers if applicable.
High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Enantiomeric Excess
High-performance liquid chromatography (HPLC) is a cornerstone of modern analytical chemistry and is highly suitable for the analysis of (4-Acetylphenyl)aminoacetic acid. In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of (4-Acetylphenyl)aminoacetic acid would likely utilize a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance.
The applications of HPLC for the analysis of (4-Acetylphenyl)aminoacetic acid include:
Purity determination: HPLC can separate the target compound from impurities and degradation products. The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Quantification: By using a calibration curve prepared from reference standards of known concentrations, the exact amount of (4-Acetylphenyl)aminoacetic acid in a sample can be determined.
Enantiomeric excess determination: If (4-Acetylphenyl)aminoacetic acid exists as enantiomers, chiral HPLC can be employed to separate them. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers. For acidic compounds like this, anion-exchange type CSPs have shown effectiveness in enantiomer resolution chiraltech.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the identification and quantification of volatile and semi-volatile impurities and byproducts that may be present in samples of (4-Acetylphenyl)aminoacetic acid. The synthesis of this compound can potentially lead to the formation of several volatile substances, arising from starting materials, intermediates, or side reactions.
The principle of GC-MS involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. Subsequent ionization and fragmentation of the separated compounds in the mass spectrometer generate unique mass spectra, which act as molecular fingerprints, allowing for their definitive identification.
In the context of (4-Acetylphenyl)aminoacetic acid, potential volatile impurities could include residual starting materials such as 4-aminoacetophenone or derivatives of oxalyl chloride. Byproducts might encompass compounds formed through decarboxylation or other degradation pathways under the synthetic or analytical conditions.
A typical GC-MS analysis would involve dissolving the sample in a suitable solvent, followed by injection into the GC. The chromatographic conditions, including the column type, temperature program, and carrier gas flow rate, are optimized to achieve efficient separation of the target analytes. The mass spectrometer is then used to acquire mass spectra of the eluting compounds, which are compared against spectral libraries for identification.
While specific experimental data on the volatile impurities of (4-Acetylphenyl)aminoacetic acid is not extensively available in public literature, a representative table of potential impurities and their characteristic mass spectral fragments is presented below based on common synthetic routes.
| Potential Volatile Impurity/Byproduct | Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| 4-Aminoacetophenone | 8.5 | 135, 120, 92, 65 |
| Acetanilide | 7.2 | 135, 93, 66, 43 |
| Acetic Acid | 3.1 | 60, 45, 43 |
This data is representative and may vary based on the specific GC-MS conditions employed.
Electrochemical Characterization Techniques for Redox Properties
Electrochemical techniques are instrumental in elucidating the redox properties of molecules, providing insights into their electron transfer capabilities. For (4-Acetylphenyl)aminoacetic acid, these methods can reveal information about its potential involvement in redox processes.
Cyclic Voltammetry for Oxidation-Reduction Potentials
Cyclic Voltammetry (CV) is a premier electrochemical technique for investigating the oxidation and reduction processes of a substance. researchgate.net It involves sweeping the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of the electrochemically generated species.
For (4-Acetylphenyl)aminoacetic acid, the presence of the aromatic amine and the acetyl group suggests potential electroactivity. The amino group can undergo oxidation, while the acetyl group and the carboxylic acid moiety could be involved in reduction processes under certain conditions. The formal reduction potential, which is a measure of the thermodynamic tendency of a species to be reduced, can be determined from the cyclic voltammogram. researchgate.net
Although specific cyclic voltammetry data for (4-Acetylphenyl)aminoacetic acid is not readily found in the literature, a hypothetical cyclic voltammogram could be expected to show an oxidation peak corresponding to the amino group and potentially a reduction peak. The exact potentials would be influenced by the solvent, supporting electrolyte, and the scan rate used in the experiment.
A representative table of expected redox potentials for structurally related compounds is provided below to illustrate the type of data obtained from cyclic voltammetry.
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |
| Acetanilide Derivative | +0.8 to +1.2 | -1.5 to -2.0 |
| N-Aryl Oxamic Acid | +1.0 to +1.5 | Not typically observed |
These values are illustrative and depend on the specific molecular structure and experimental conditions.
Electrochemical Sensing Applications in Research Settings
The unique electrochemical properties of certain molecules can be harnessed for the development of electrochemical sensors. These sensors are analytical devices that convert a chemical signal into an electrical signal, offering advantages such as high sensitivity, selectivity, and rapid response times. mdpi.com
Given its functional groups, (4-Acetylphenyl)aminoacetic acid could be explored for its potential in electrochemical sensing applications within a research context. For instance, the amide linkage and the aromatic ring could interact with specific analytes through hydrogen bonding or π-π stacking interactions. If such an interaction perturbs the electrochemical behavior of the molecule, it could form the basis of a sensing mechanism.
Research in this area would involve modifying an electrode surface with (4-Acetylphenyl)aminoacetic acid and then studying its electrochemical response in the presence of various target analytes. Changes in the cyclic voltammogram, such as shifts in peak potentials or changes in peak currents, could indicate a sensing event.
While there are no specific reports on the use of (4-Acetylphenyl)aminoacetic acid as an electrochemical sensor, the broader class of aromatic amide compounds has been investigated for such purposes. acs.orgmdpi.com For example, polymers containing aromatic amide units have been used to create sensors for various ions and small molecules. acs.orgmdpi.com These studies provide a foundation for future research into the potential sensing applications of (4-Acetylphenyl)aminoacetic acid.
Reactivity and Transformation Studies of 4 Acetylphenyl Aminoacetic Acid
Kinetic and Thermodynamic Aspects of Chemical Transformations
There is no available research detailing the kinetic and thermodynamic parameters of chemical transformations involving (4-Acetylphenyl)aminoacetic acid. To determine these aspects, studies would need to be conducted to measure reaction rates under different conditions and to calculate key values such as activation energy, enthalpy, and entropy of reaction.
Degradation Pathways and Stability Profiling in Research Conditions
Specific degradation pathways and stability profiles for (4-Acetylphenyl)aminoacetic acid have not been documented. For a comprehensive understanding, the following areas would require investigation:
Hydrolytic Stability Investigations in Aqueous and Non-Aqueous Media
No studies on the hydrolytic stability of (4-Acetylphenyl)aminoacetic acid are present in the current body of scientific literature. Such investigations would be crucial to understanding its persistence in various solvent systems.
Photodegradation Mechanisms under Various Light Conditions
The photodegradation mechanisms of (4-Acetylphenyl)aminoacetic acid have not been elucidated. Research in this area would involve exposing the compound to different wavelengths of light and identifying the resulting degradation products to map the transformation pathways.
Oxidative Degradation Pathways and Antioxidant Interactions
There is no available information on the oxidative degradation of (4-Acetylphenyl)aminoacetic acid or its interactions with antioxidants.
Interaction with Biologically Relevant Species and Other Chemical Entities
Detailed studies on the interaction of (4-Acetylphenyl)aminoacetic acid with biologically relevant molecules are not available.
Reactions with Nucleophiles and Electrophiles in Biological Mimicking Systems
While the structure of (4-Acetylphenyl)aminoacetic acid suggests potential sites for nucleophilic and electrophilic attack, no specific studies in systems mimicking biological environments have been published. The amide and carboxylic acid functional groups are expected to be key sites of reactivity.
Complexation with Metal Ions and Chelation Chemistry
The structure of (4-Acetylphenyl)aminoacetic acid contains multiple potential coordination sites for metal ions, specifically the oxygen atoms of the acetyl group, the oxo (keto) group, the carboxylic acid, and the nitrogen atom of the amide linkage. This arrangement allows the molecule to act as a chelating agent, a type of ligand that can form multiple bonds to a single central metal ion, creating a stable, ring-like structure known as a chelate. researchgate.net
The most probable coordination mode involves the carboxylate group and the adjacent amide oxygen atom. The deprotonated carboxylic acid provides a negatively charged oxygen donor, and the amide oxygen presents a neutral donor site. This bidentate chelation would form a stable five-membered ring with a metal ion. nih.govias.ac.in The geometry of metal binding by carboxylic and carboxamide groups is a common motif in protein structures, highlighting the stability of such interactions. nih.gov
The acetyl group's carbonyl oxygen could also participate in coordination, potentially leading to different chelation modes or the formation of polynuclear complexes where the ligand bridges multiple metal centers. The specific coordination geometry and the stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the pH of the solution (which affects the protonation state of the carboxylic acid), and the solvent system used. ias.ac.inresearchgate.net
For instance, with transition metals like copper(II), cobalt(II), or nickel(II), which readily form complexes with N- and O-donor ligands, (4-Acetylphenyl)aminoacetic acid is expected to form stable chelates. researchgate.net The formation of these complexes can often be observed by changes in spectroscopic properties, such as shifts in UV-Vis or infrared absorption bands. ias.ac.in
Table 1: Potential Coordination Sites and Chelation Modes of (4-Acetylphenyl)aminoacetic acid
| Potential Donor Atoms | Possible Chelation Mode | Resulting Ring Size |
|---|---|---|
| Carboxylate Oxygen, Amide Oxygen | Bidentate (O,O) | 5-membered |
| Acetyl Oxygen, Amide Nitrogen | Bidentate (O,N) | 6-membered |
This table presents theoretically possible chelation modes. The actual preferred mode would need to be determined experimentally.
Metabolic Transformation Pathways at a Molecular Level
The metabolic fate of (4-Acetylphenyl)aminoacetic acid in a biological system is anticipated to proceed through Phase I and Phase II enzymatic biotransformations, which are common pathways for the metabolism of xenobiotics (foreign compounds). fiveable.melongdom.org These reactions generally serve to increase the water solubility of the compound, facilitating its excretion. fiveable.me
Phase I Reactions:
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. longdom.org For (4-Acetylphenyl)aminoacetic acid, several Phase I transformations can be predicted based on its structure:
Reduction of the Acetyl Group: The ketone of the acetyl group is susceptible to reduction by aldo-keto reductases to form a secondary alcohol, 1-(4-(2-amino-2-oxoacetamido)phenyl)ethanol. This is a common metabolic pathway for compounds containing a ketone moiety.
Oxidation of the Acetyl Group: While less common for simple ketones, the acetyl group could potentially undergo oxidation. More likely, the aromatic ring could be a target for oxidation.
Aromatic Hydroxylation: The phenyl ring can be hydroxylated by cytochrome P450 (CYP450) enzymes, a major family of Phase I enzymes. nih.gov This would introduce a hydroxyl group onto the aromatic ring, likely at the position ortho to the amino(oxo)acetic acid group due to steric hindrance from the acetyl group.
Hydrolysis of the Amide Bond: The amide bond could be susceptible to hydrolysis by amidases, which would cleave the molecule into 4-aminoacetophenone and oxalic acid. However, α-ketoamides are often reported to be more resistant to proteolytic cleavage compared to simple amides.
Phase II Reactions:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their polarity. fiveable.me
Glucuronidation: If a hydroxyl group is introduced during Phase I (either by reduction of the acetyl group or aromatic hydroxylation), it can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The carboxylic acid group of the parent molecule could also potentially undergo acyl glucuronidation.
Sulfation: A newly formed hydroxyl group from Phase I metabolism can also be sulfated by sulfotransferases (SULTs).
N-Acetylation: The parent compound is an N-acyl aniline (B41778) derivative. Further metabolism can involve the formation of an oxanilic acid. The propensity for an aniline derivative to form an oxanilic acid metabolite is related to the electronic properties of the aromatic ring. nih.gov
Formation of Oxanilic Acid Metabolites: The metabolism of substituted anilines can lead to the formation of oxanilic acids. nih.gov This pathway is particularly relevant for (4-Acetylphenyl)aminoacetic acid, which is itself an N-substituted oxanilic acid. Further metabolism could potentially occur on the acetylphenyl ring.
Table 2: Predicted Metabolic Pathways for (4-Acetylphenyl)aminoacetic acid
| Phase | Reaction Type | Potential Metabolite |
|---|---|---|
| Phase I | Reduction | 1-(4-(2-amino-2-oxoacetamido)phenyl)ethanol |
| Phase I | Aromatic Hydroxylation | (4-Acetyl-2-hydroxyphenyl)aminoacetic acid |
| Phase I | Amide Hydrolysis | 4-Aminoacetophenone and Oxalic acid |
| Phase II | Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite |
This table outlines plausible metabolic transformations based on the chemical structure of the parent compound.
Emerging Research Areas and Future Directions for 4 Acetylphenyl Aminoacetic Acid Studies
Potential Applications in Advanced Materials Science and Engineering
The structure of (4-Acetylphenyl)aminoacetic acid, containing both a carboxylic acid and a ketone functional group, suggests potential as a monomer for polymerization. The aromatic ring could impart thermal stability and rigidity to resulting polymers. Future research could explore its incorporation into polyesters or polyamides to create novel materials with tailored electronic or mechanical properties. The acetyl group also presents a site for further chemical modification, potentially allowing for the development of functional polymers for applications such as organic electronics or specialized coatings.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery
Should research on this compound and its derivatives commence, artificial intelligence (AI) and machine learning (ML) could play a pivotal role. AI/ML algorithms could be trained on datasets of related compounds to predict the physicochemical properties, bioactivity, and potential applications of (4-Acetylphenyl)aminoacetic acid. For instance, predictive models could screen for its potential as a drug-like molecule or identify promising synthetic routes. As experimental data becomes available, these models could be refined to accelerate the discovery and optimization of its potential applications.
Development as Chemical Biology Tools and Probes
The functional groups within (4-Acetylphenyl)aminoacetic acid offer handles for the development of chemical biology tools. The carboxylic acid could be used to attach fluorescent tags or biotin (B1667282) labels, creating probes to study biological systems. The acetylphenyl moiety could be explored for its potential to interact with specific biological targets. For example, it could serve as a scaffold for the design of enzyme inhibitors or receptor ligands. Future work might involve synthesizing derivatives of this compound to create a library of probes for high-throughput screening against various biological targets.
Addressing Contemporary Challenges in Chemical Synthesis and Mechanistic Biology Research
The synthesis of (4-Acetylphenyl)aminoacetic acid itself, while not extensively documented, likely involves standard organic chemistry transformations. However, challenges could arise in developing stereoselective or more sustainable synthetic routes. Mechanistic studies are currently non-existent. Future research in mechanistic biology would first require the identification of a biological target. If such a target is found, studies could then focus on understanding the molecular interactions, binding kinetics, and downstream biological effects of the compound. This would involve a combination of biochemical assays, structural biology techniques, and computational modeling.
Q & A
Q. Q1. What are the established synthetic routes for (4-Acetylphenyl)aminoacetic acid, and how can reaction conditions be optimized for higher yields?
A1. The compound is synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting p-aminoacetophenone with chloroacetyl chloride in glacial acetic acid, followed by sodium acetate addition to neutralize HCl byproducts . Critical parameters include:
- Solvent choice : Glacial acetic acid enhances solubility and protonates intermediates, reducing side reactions.
- Temperature : Room temperature minimizes decomposition of reactive intermediates (e.g., chloroacetyl chloride).
- Stirring duration : Extended stirring (≥30 minutes) ensures complete reaction but may require quenching to prevent over-acylation.
- Purification : Recrystallization from ethanol improves purity. Yield optimization may involve adjusting stoichiometry (e.g., 1:1.2 molar ratio of p-aminoacetophenone to chloroacetyl chloride) .
Advanced Mechanistic Insights
Q. Q2. How do photostimulated SRN1 mechanisms influence the reactivity of (4-Acetylphenyl)aminoacetic acid derivatives?
A2. Photostimulation initiates single-electron transfer (SET) in SRN1 reactions, enabling radical intermediates to form. For ε-oxo acid derivatives, ketone enolate ions act as nucleophiles, attacking aryl halides (e.g., 2-(2-iodophenyl)acetate) under UV light in DMSO . Key factors:
- Solvent effects : DMSO stabilizes radical intermediates and enhances electron transfer.
- Enolate stability : Bulky substituents on the acetyl group may slow enolate formation, requiring stronger bases (e.g., KOtBu).
- Competing pathways : Parasitic hydrolysis can occur if moisture is present, necessitating anhydrous conditions .
Analytical Characterization
Q. Q3. Which analytical techniques are most robust for resolving structural ambiguities in (4-Acetylphenyl)aminoacetic acid?
A3. Multi-technique validation is critical:
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths and angles, distinguishing keto-enol tautomers .
- NMR spectroscopy : NMR identifies carbonyl carbons (C=O at ~170–190 ppm) and acetyl groups (~25–30 ppm for CH) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] and fragments (e.g., loss of CO at m/z 44).
- TLC/HPLC : Monitors reaction progress and purity, with R values compared to standards (e.g., benzoic acid as a reference in TLC) .
Contradictory Data Analysis
Q. Q4. How should researchers address discrepancies in spectroscopic data for oxo-acetic acid derivatives?
A4. Contradictions often arise from:
- Tautomerism : Keto-enol equilibria can shift NMR signals. Use low-temperature NMR or IR spectroscopy (C=O stretch at ~1700 cm) to confirm dominant forms .
- Impurity interference : Side products (e.g., unreacted p-aminoacetophenone) may co-elute in HPLC. Employ gradient elution or LC-MS for separation .
- Crystal packing effects : X-ray data may show distorted geometries; compare multiple crystals or use DFT calculations to validate .
Biological Activity Profiling
Q. Q5. What methodologies are used to evaluate the bioactivity of (4-Acetylphenyl)aminoacetic acid derivatives?
A5. Strategies include:
- Derivatization : Introduce fluorophenyl or hydroxyphenyl groups to enhance bioavailability (e.g., 4-(2-fluorophenyl) analogs for antimicrobial assays) .
- In vitro assays : Measure IC values against target enzymes (e.g., histone deacetylases) using fluorogenic substrates .
- SAR studies : Correlate substituent electronegativity (e.g., acetyl vs. nitro groups) with activity trends via QSAR modeling .
Computational Modeling
Q. Q6. How can computational tools predict the reactivity of (4-Acetylphenyl)aminoacetic acid in novel reactions?
A6. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Transition states : Identify energy barriers for SRN1 pathways or keto-enol interconversion.
- Solvent effects : COSMO-RS simulations predict solvation energies in acetic acid or DMSO.
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites for regioselective modifications .
Stability and Degradation
Q. Q7. What factors influence the hydrolytic stability of (4-Acetylphenyl)aminoacetic acid, and how can degradation be mitigated?
A7. Hydrolysis is pH-dependent:
- Acidic conditions : Protonation of the oxo group slows hydrolysis (t >24 hrs at pH 3).
- Basic conditions : OH nucleophiles attack the carbonyl, forming carboxylate byproducts. Stabilize with buffered solutions (pH 5–7) .
- Storage : Anhydrous solvents (e.g., acetonitrile) and inert atmospheres (N) prevent moisture ingress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
